molecular formula C15H24N4O4 B12748696 1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine CAS No. 86257-04-7

1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine

Cat. No.: B12748696
CAS No.: 86257-04-7
M. Wt: 324.38 g/mol
InChI Key: RTHCOBFNXLAZMZ-UHFFFAOYSA-N
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Description

1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine is a chemical compound with the molecular formula C15H24N4O4. It belongs to the class of xanthine derivatives, which are known for their diverse biological activities. Xanthine derivatives are commonly found in various plants and are known for their stimulant effects, as seen in compounds like caffeine and theobromine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,7-diethylxanthine with 5,6-dihydroxyhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, such as bronchodilation and increased cardiac output. Additionally, it may interact with adenosine receptors, contributing to its stimulant effects .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects and found in coffee and tea.

    Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

1,7-Diethyl-3-(5,6-dihydroxyhexyl)xanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydroxyhexyl side chain and diethyl groups differentiate it from other xanthine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects .

Properties

CAS No.

86257-04-7

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

3-(5,6-dihydroxyhexyl)-1,7-diethylpurine-2,6-dione

InChI

InChI=1S/C15H24N4O4/c1-3-17-10-16-13-12(17)14(22)18(4-2)15(23)19(13)8-6-5-7-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3

InChI Key

RTHCOBFNXLAZMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=O)N(C(=O)N2CCCCC(CO)O)CC

Origin of Product

United States

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